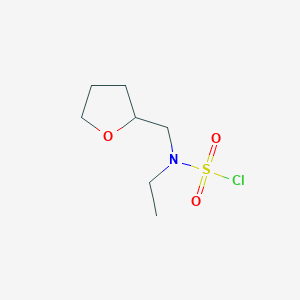
(2R)-2-amino-N,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N,3-dimethylbutanamide is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a dimethyl-substituted butanamide backbone, and a specific stereochemistry at the second carbon atom, which is in the R-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide can be achieved through several methods. One common approach involves the reductive amination of 2-keto-N,3-dimethylbutanamide using a chiral reducing agent to ensure the correct stereochemistry. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas under mild conditions.
Another method involves the asymmetric hydrogenation of a suitable precursor, such as 2-acetamido-3,3-dimethylbut-2-enoic acid, using a chiral catalyst like rhodium or ruthenium complexes. This method ensures high enantioselectivity and yields the desired this compound with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like N-alkyl or N-acyl substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oximes, nitriles, and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: N-alkyl and N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R)-2-amino-N,3-dimethylbutanamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for their biological activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound ensures that it fits precisely into chiral binding pockets, enhancing its specificity and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-N,3-dimethylbutanamide: The enantiomer of (2R)-2-amino-N,3-dimethylbutanamide, differing only in the configuration at the second carbon atom.
2-amino-N,3-dimethylbutanamide: A non-chiral version of the compound without specific stereochemistry.
N,3-dimethylbutanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in applications requiring enantiomerically pure compounds, such as pharmaceuticals and asymmetric synthesis.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(2R)-2-amino-N,3-dimethylbutanamide |
InChI |
InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
OKTIZBDONHCJEL-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@H](C(=O)NC)N |
SMILES canonique |
CC(C)C(C(=O)NC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-2-((1E,3E,5Z)-5-(1-butylbenzo[cd]indol-2(1H)-ylidene)penta-1,3-dien-1-yl)benzo[cd]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13495591.png)
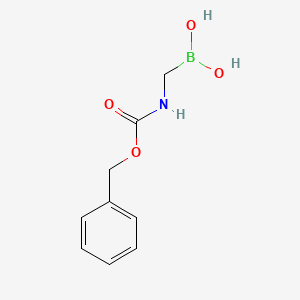


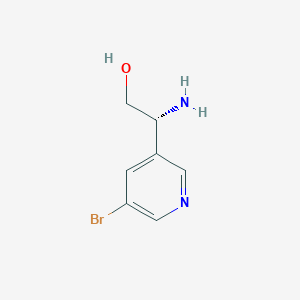
![benzyl N-[(1r,4r)-4-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B13495632.png)
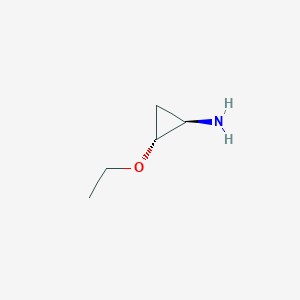
![5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495646.png)
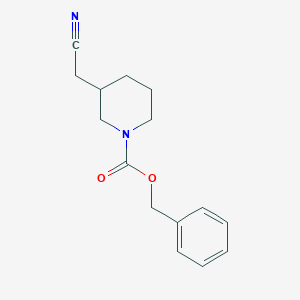
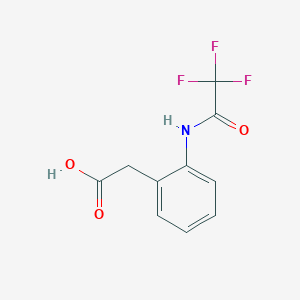

![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)

